

# (Rac)-Epoiconazole: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: (Rac)-Epoiconazole

Cat. No.: B601465

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## Abstract

**(Rac)-Epoiconazole** is a broad-spectrum systemic fungicide belonging to the triazole class of compounds. It is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets. Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth overview of **(Rac)-Epoiconazole**, including its chemical identity, mechanism of action, analytical methodologies for its detection, and a summary of key toxicological and environmental data.

## Chemical Identity

**(Rac)-Epoiconazole** is a racemic mixture of enantiomers. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	135319-73-2 (for the racemate)	[1][2][3]
Alternate CAS Numbers	106325-08-0, 133855-98-8	[4]
Molecular Formula	C <sub>17</sub> H <sub>13</sub> ClFN <sub>3</sub> O	[1][2][3]
Molecular Weight	329.76 g/mol	[1][2][3]
IUPAC Name	(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole	[1]
Appearance	White to off-white solid	[2][3]
Melting Point	134 °C	[1]
Water Solubility	8.42 mg/L (at 20°C)	[1]
SMILES	<chem>Clc1ccccc1C2OC2(Cn3cncn3)c4ccc(F)cc4</chem>	[1]

## Mechanism of Action: Inhibition of Sterol Biosynthesis

Epoxiconazole's primary mode of action is the inhibition of the C14-demethylase enzyme (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][5][6] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting C14-demethylase, epoxiconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane structure inhibits fungal growth and proliferation.[2][7][8]

Figure 1: Mechanism of action of Epoxiconazole in the ergosterol biosynthesis pathway.

## Experimental Protocols: Analytical Methods for Detection

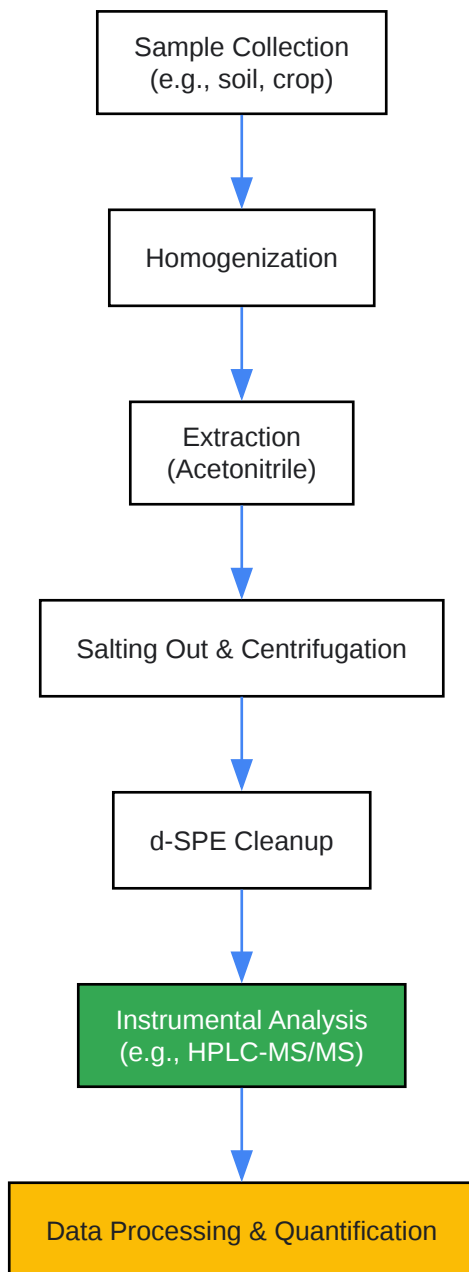
A variety of analytical methods have been developed for the detection and quantification of epoxiconazole in different matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a commonly used technique due to its high sensitivity and selectivity.<sup>[9][10]</sup> Gas chromatography with an electron capture detector (GC-ECD) and reversed-phase HPLC (RP-HPLC) are also employed.<sup>[11][12][13]</sup>

## Sample Preparation and Extraction (QuEChERS Method)

A widely adopted method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.<sup>[14]</sup>

- **Homogenization:** A representative sample (e.g., 10 g of soil or crop material) is homogenized.
- **Extraction:** The homogenized sample is placed in a centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
- **Salting Out:** A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken again and then centrifuged.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
- **Analysis:** The final extract is filtered and analyzed by HPLC-MS/MS or another suitable instrument.

## General Workflow for Epoxiconazole Residue Analysis

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